molecular formula C14H8Br4N2O2 B11095908 2-bromo-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]benzohydrazide

2-bromo-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B11095908
M. Wt: 555.8 g/mol
InChI Key: UENYFJRTBLUKFW-KPSZGOFPSA-N
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Description

2-BROMO-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the hydrazide family, which is characterized by the presence of a hydrazone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-bromobenzohydrazide and 2,4,6-tribromo-3-hydroxybenzaldehyde. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 2-BROMO-N’-[(E)-(2,4,6-TRIBROMO-3-HYDROXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H8Br4N2O2

Molecular Weight

555.8 g/mol

IUPAC Name

2-bromo-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H8Br4N2O2/c15-9-4-2-1-3-7(9)14(22)20-19-6-8-10(16)5-11(17)13(21)12(8)18/h1-6,21H,(H,20,22)/b19-6+

InChI Key

UENYFJRTBLUKFW-KPSZGOFPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br)Br

Origin of Product

United States

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